molecular formula C10H24N2O B15288011 2-[4-Aminopentyl(propyl)amino]ethanol

2-[4-Aminopentyl(propyl)amino]ethanol

Cat. No.: B15288011
M. Wt: 188.31 g/mol
InChI Key: YIVNJZXMCAPLFX-UHFFFAOYSA-N
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Description

2-[4-Aminopentyl(propyl)amino]ethanol is a chemical compound with the molecular formula C9H22N2O It is a colorless liquid that is primarily used as a pharmaceutical intermediate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Aminopentyl(propyl)amino]ethanol typically involves multiple steps. One common method starts with the reaction of 2-pentanone with an appropriate amine to form an intermediate. This intermediate is then subjected to further reactions, including reduction and amination, to yield the final product. The reaction conditions often involve the use of solvents like methanol and catalysts such as hydrogen chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of high-pressure reactors and automated systems ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-Aminopentyl(propyl)amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various amines, alcohols, and substituted derivatives, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

2-[4-Aminopentyl(propyl)amino]ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-Aminopentyl(propyl)amino]ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. This interaction can lead to various biological effects, including changes in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-Aminopentyl(ethyl)amino]ethanol
  • 2-[4-Aminopentyl(methyl)amino]ethanol
  • 2-[4-Aminopentyl(butyl)amino]ethanol

Uniqueness

2-[4-Aminopentyl(propyl)amino]ethanol is unique due to its specific alkyl chain length and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H24N2O

Molecular Weight

188.31 g/mol

IUPAC Name

2-[4-aminopentyl(propyl)amino]ethanol

InChI

InChI=1S/C10H24N2O/c1-3-6-12(8-9-13)7-4-5-10(2)11/h10,13H,3-9,11H2,1-2H3

InChI Key

YIVNJZXMCAPLFX-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCCC(C)N)CCO

Origin of Product

United States

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